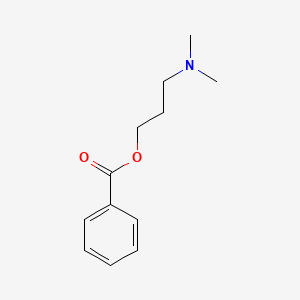
3-(Dimethylamino)propyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)propyl benzoate is a benzoate ester.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-(Dimethylamino)propyl benzoate has shown potential in drug development due to its pharmacological properties.
- Peptide Synthesis : It plays a significant role in activating carboxyl groups in biological molecules, which is essential for peptide synthesis and amide bond formation. This activation is crucial for developing new therapeutic peptides.
- Drug Development : Research indicates that derivatives of this compound may act as β3-adrenoceptor agonists, which could be beneficial in treating conditions such as preterm labor.
Case Study: β3-Adrenoceptor Agonism
A study explored the synthesis and characterization of compounds related to this compound, demonstrating their efficacy as β3-adrenoceptor agonists. The findings suggest that these compounds could lead to new treatments for various medical conditions by effectively modulating receptor activity.
Polymer Chemistry
In polymer chemistry, this compound serves as an important intermediate in the synthesis of various polymers and copolymers.
- Catalyst in Polymerization : The compound is utilized as a catalyst in the production of polyurethane and epoxy resins, which are widely used in coatings, adhesives, and foams. Its ability to enhance cross-linking improves the mechanical properties of the resulting materials .
- Thermo-responsive Polymers : Research has shown that incorporating this compound into polymer matrices can create thermo-responsive materials. These materials can change their properties with temperature variations, making them suitable for smart applications .
Data Table: Applications in Polymer Chemistry
| Application Area | Description |
|---|---|
| Polyurethane Production | Used as a catalyst for enhanced cross-linking |
| Epoxy Resins | Acts as a hardener improving mechanical properties |
| Thermo-responsive Polymers | Modulates properties based on temperature |
Biochemical Applications
This compound's biochemical applications primarily revolve around its role as a building block for various biochemical compounds.
- Surfactants and Emulsifiers : Its derivatives are employed in formulating surfactants used in personal care products and industrial applications. These surfactants are crucial for stabilizing emulsions and enhancing solubility in formulations .
- Agrochemicals : The compound is also used in synthesizing agrochemicals, contributing to the development of more effective pesticides and herbicides through improved delivery mechanisms .
Case Study: Surfactant Development
A study investigated the use of this compound derivatives in creating novel surfactants that exhibit superior emulsification properties compared to traditional surfactants. These findings indicate potential for enhanced performance in both consumer products and industrial applications .
Propiedades
Número CAS |
25314-80-1 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl benzoate |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-6-10-15-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Clave InChI |
HYFRSDYVPRIFOE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















